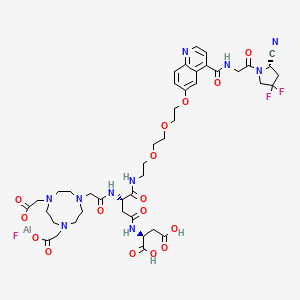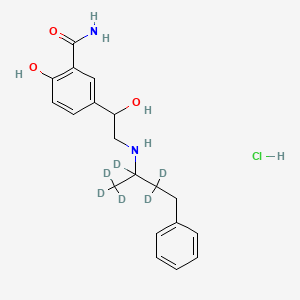
NF(N-Me)GA(N-Me)IL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NF(N-Me)GA(N-Me)IL is a biologically active peptide, representing a modified segment (amino acids 22 to 27) of the human islet amyloid polypeptide (hIAPP) sequence NFGAIL. This modification includes N-methylations at G24 and I26, transforming the amyloidogenic and cytotoxic nature of the original sequence into a non-amyloidogenic and non-cytotoxic variant . The peptide maintains the ability to bind with high affinity to full-length hIAPP, effectively inhibiting its fibril formation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NF(N-Me)GA(N-Me)IL involves the N-methylation of the amide bonds at G24 and I26 in the NFGAIL sequence. This process is typically carried out using standard solid-phase peptide synthesis (SPPS) techniques . The N-methylation is achieved by incorporating N-methylated amino acids during the peptide assembly .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides . The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: NF(N-Me)GA(N-Me)IL primarily undergoes peptide bond formation and cleavage reactions. The N-methylation of the amide bonds at G24 and I26 makes the peptide resistant to enzymatic degradation, which is a significant advantage in biological applications .
Common Reagents and Conditions: The synthesis of this compound involves the use of protected amino acids, coupling reagents such as HBTU or HATU, and deprotection reagents like trifluoroacetic acid (TFA) . The N-methylation is achieved using N-methylated amino acids during the SPPS process .
Major Products Formed: The major product formed from the synthesis of this compound is the N-methylated peptide itself.
Applications De Recherche Scientifique
NF(N-Me)GA(N-Me)IL has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a model peptide to study the effects of N-methylation on peptide structure and stability . It serves as a valuable tool for understanding the role of N-methylation in modulating peptide properties .
Biology: In biology, this compound is used to investigate the mechanisms of amyloid formation and inhibition . Its ability to inhibit the fibril formation of hIAPP makes it a potential therapeutic candidate for diseases associated with amyloid aggregation, such as type 2 diabetes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in preventing amyloid-related diseases . Its non-amyloidogenic and non-cytotoxic properties make it a promising candidate for drug development .
Industry: In the industry, this compound is used in the development of peptide-based therapeutics and diagnostics . Its high affinity for hIAPP and ability to inhibit fibril formation make it a valuable component in the design of amyloid inhibitors .
Mécanisme D'action
NF(N-Me)GA(N-Me)IL exerts its effects by binding with high affinity to full-length hIAPP, effectively inhibiting its fibril formation . The N-methylation of the amide bonds at G24 and I26 transforms the amyloidogenic and cytotoxic nature of the original sequence into a non-amyloidogenic and non-cytotoxic variant . This modification prevents the aggregation of hIAPP into amyloid fibrils, thereby inhibiting the cytotoxic effects associated with amyloid formation .
Comparaison Avec Des Composés Similaires
NF(N-Me)GA(N-Me)IL is unique due to its N-methylation at G24 and I26, which transforms the amyloidogenic and cytotoxic nature of the original NFGAIL sequence into a non-amyloidogenic and non-cytotoxic variant . Similar compounds include other modified peptides derived from hIAPP, such as NFGAIL and its analogs .
List of Similar Compounds:- NFGAIL
- NFGAIL with different N-methylation patterns
- Other hIAPP-derived peptides with modifications to reduce amyloidogenicity and cytotoxicity .
Propriétés
Formule moléculaire |
C32H51N7O8 |
|---|---|
Poids moléculaire |
661.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H51N7O8/c1-8-19(4)27(29(43)37-24(32(46)47)14-18(2)3)39(7)30(44)20(5)35-26(41)17-38(6)31(45)23(15-21-12-10-9-11-13-21)36-28(42)22(33)16-25(34)40/h9-13,18-20,22-24,27H,8,14-17,33H2,1-7H3,(H2,34,40)(H,35,41)(H,36,42)(H,37,43)(H,46,47)/t19-,20-,22-,23-,24-,27-/m0/s1 |
Clé InChI |
QKIYXOQZMBTDDJ-PKMOWMNGSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)



![2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide](/img/structure/B15137217.png)




![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)




